molecular formula C9H13N3O4S B14577242 diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate CAS No. 61631-36-5

diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate

Cat. No.: B14577242
CAS No.: 61631-36-5
M. Wt: 259.28 g/mol
InChI Key: AXWGJFPXEZJZKP-UHFFFAOYSA-N
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Description

Diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate is a chemical compound that features a triazole ring, a sulfur atom, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate typically involves the reaction of diethyl malonate with a triazole derivative. One common method involves the alkylation of diethyl malonate with a suitable triazole-containing alkyl halide under basic conditions, such as using sodium ethoxide in ethanol . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the ester groups can produce amides or alcohol derivatives.

Scientific Research Applications

Diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing triazole rings.

    Biology: The compound’s triazole moiety makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Triazole-containing compounds are known for their antifungal and antimicrobial properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or other proteins. The sulfur atom can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate is unique due to its combination of a triazole ring, sulfur atom, and propanedioate moiety. This combination imparts specific chemical properties, such as the ability to undergo various reactions and interact with biological targets, making it a versatile compound for research and development.

Properties

CAS No.

61631-36-5

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate

InChI

InChI=1S/C9H13N3O4S/c1-3-15-7(13)6(8(14)16-4-2)17-9-10-5-11-12-9/h5-6H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

AXWGJFPXEZJZKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SC1=NC=NN1

Origin of Product

United States

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